5-bromo-N-methyl-N-phenyl-2-furamide
Description
5-Bromo-N-methyl-N-phenyl-2-furamide is a brominated furan carboxamide derivative characterized by a 5-bromo-substituted furan ring and a carboxamide group with N-methyl and N-phenyl substituents. This structure imparts unique electronic and steric properties due to the electron-withdrawing bromine atom and the bulky aromatic/methyl groups on the nitrogen.
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
5-bromo-N-methyl-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C12H10BrNO2/c1-14(9-5-3-2-4-6-9)12(15)10-7-8-11(13)16-10/h2-8H,1H3 |
InChI Key |
ADPNVLFKSPHSEE-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(O2)Br |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 5-bromo-N-methyl-N-phenyl-2-furamide with similar 5-bromo-2-furamide derivatives, emphasizing substituent variations and their implications:
Key Observations:
- Bulkier Groups (e.g., isopropyl, trichloroethyl): Reduce solubility but may improve target selectivity in biological systems by limiting non-specific interactions . Heterocyclic Moieties (e.g., morpholine): Enhance solubility and bioavailability due to polar interactions .
Biological Activity :
While direct data for this compound is unavailable, thiourea derivatives (e.g., ) exhibit antimicrobial properties, suggesting that substituent choice critically influences activity . The N-phenyl group in the target compound may facilitate π-π stacking interactions in enzyme binding pockets, a feature observed in other aromatic carboxamides .Synthetic Pathways :
Most analogs are synthesized via amidation or thiourea formation using 5-bromofuran-2-carboxylic acid as a precursor. For example, thiourea derivatives are prepared by reacting the acid with thioisocyanates , while morpholine-containing analogs involve nucleophilic aromatic substitution .
Research Findings and Implications
- Antimicrobial Potential: Sulfonamide analogs of 5-bromo-furan derivatives show moderate to strong antimicrobial activity against Gram-positive bacteria, highlighting the role of the bromine atom in enhancing potency .
- Structural Characterization : Crystallographic data for related compounds (e.g., ) confirm planar furan rings and amide geometries, which are critical for intermolecular interactions .
- Computational Studies : Density functional theory (DFT) analyses (e.g., ) could predict electron density distributions, aiding in rational drug design for brominated furan derivatives .
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